molecular formula C5H5ClN2O2 B167606 6-Chlorothymine CAS No. 1627-28-7

6-Chlorothymine

Cat. No.: B167606
CAS No.: 1627-28-7
M. Wt: 160.56 g/mol
InChI Key: HOCVPMXPWHBCSK-UHFFFAOYSA-N
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Description

The compound has the molecular formula C5H5ClN2O2 and a molecular weight of 160.56 g/mol . It is primarily used in research and development settings and has shown potential in various scientific applications.

Scientific Research Applications

6-Chlorothymine has several scientific research applications, including:

Safety and Hazards

When handling 6-Chlorothymine, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

While specific future directions for 6-Chlorothymine are not available, advancements in the field of controlled drug delivery systems could potentially influence its future applications . These advancements include nano-drug delivery, targeted and smart drug delivery using stimuli-responsive and intelligent biomaterials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorothymine typically involves the chlorination of thymine. One common method is the reaction of thymine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom at the 6-position of thymine with a chlorine atom.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions similar to those used in laboratory settings. The process would likely involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chlorothymine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.

    Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to form thymine and hydrochloric acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation and Reduction Reactions: Various oxidizing or reducing agents, depending on the desired transformation.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Hydrolysis: Thymine and hydrochloric acid.

Mechanism of Action

The mechanism of action of 6-Chlorothymine involves its incorporation into DNA, where it can interfere with normal base pairing and DNA replication processes. The chlorine atom at the 6-position can form reactive intermediates that may lead to DNA strand breaks or mutations. These effects are particularly relevant in the context of its potential anticancer activity, where the compound may induce apoptosis in cancer cells by disrupting their DNA .

Comparison with Similar Compounds

    6-Chlorouracil: Another chlorinated pyrimidine nucleobase with similar chemical properties.

    5-Chlorouracil: A chlorinated derivative of uracil, used in similar research applications.

    6-Chlorocytosine: A chlorinated derivative of cytosine, also studied for its biological effects.

Uniqueness: 6-Chlorothymine is unique due to its specific substitution pattern and its potential applications in anticancer research. Unlike other chlorinated nucleobases, it specifically targets thymine residues in DNA, leading to unique biological effects and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-5-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-2-3(6)7-5(10)8-4(2)9/h1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCVPMXPWHBCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167437
Record name Thymine, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627-28-7
Record name Thymine, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001627287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymine, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research paper reveal about how 6-chlorothymine affects the growth of solid Ehrlich carcinomas?

A1: While the provided abstract does not detail the specific findings of the study, it indicates that the research investigated the impact of this compound on the growth of solid Ehrlich carcinomas. [] This suggests the researchers were examining whether this compound inhibits or promotes tumor growth. The full text of the paper would be needed to elaborate on the specific mechanisms of action and the study's conclusions.

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